N-(3-aminophenyl)-4-fluorobenzenesulfonamide N-(3-aminophenyl)-4-fluorobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 436089-66-6
VCID: VC1988584
InChI: InChI=1S/C12H11FN2O2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H,14H2
SMILES: C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N
Molecular Formula: C12H11FN2O2S
Molecular Weight: 266.29 g/mol

N-(3-aminophenyl)-4-fluorobenzenesulfonamide

CAS No.: 436089-66-6

Cat. No.: VC1988584

Molecular Formula: C12H11FN2O2S

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

N-(3-aminophenyl)-4-fluorobenzenesulfonamide - 436089-66-6

Specification

CAS No. 436089-66-6
Molecular Formula C12H11FN2O2S
Molecular Weight 266.29 g/mol
IUPAC Name N-(3-aminophenyl)-4-fluorobenzenesulfonamide
Standard InChI InChI=1S/C12H11FN2O2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H,14H2
Standard InChI Key MGYRPTXKLDYADH-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N
Canonical SMILES C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N

Introduction

Chemical Properties and Structure

Basic Information

N-(3-aminophenyl)-4-fluorobenzenesulfonamide is identified by its unique chemical structure and properties, as detailed in Table 1.

Table 1: Chemical Properties of N-(3-aminophenyl)-4-fluorobenzenesulfonamide

PropertyInformation
CAS No.436089-66-6
Molecular FormulaC12H11FN2O2S
Molecular Weight266.29 g/mol
IUPAC NameN-(3-aminophenyl)-4-fluorobenzenesulfonamide
Standard InChIInChI=1S/C12H11FN2O2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H,14H2
Standard InChIKeyMGYRPTXKLDYADH-UHFFFAOYSA-N
SMILESC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N

The compound features a sulfonamide group connecting a 3-aminophenyl moiety and a 4-fluorophenyl ring. This structural arrangement contributes to its chemical reactivity and biological properties.

Synthesis Methods

Primary Synthesis Pathway

The primary synthesis pathway for N-(3-aminophenyl)-4-fluorobenzenesulfonamide involves a two-step process:

  • Reaction of 3-nitroaniline with 4-fluorobenzenesulfonyl chloride in the presence of a suitable base

  • Subsequent reduction of the nitro group to an amino group

Biological Activities and Applications

Research Applications

As a member of the sulfonamide class, this compound serves important functions in pharmaceutical research:

  • Building block for more complex molecules

  • Intermediate in drug synthesis

  • Tool compound for exploring structure-activity relationships in sulfonamide-based therapeutics

The compound's structural features make it particularly valuable for research into novel therapeutic agents targeting various diseases .

Comparison with Similar Compounds

Related Sulfonamide Derivatives

N-(3-aminophenyl)-4-fluorobenzenesulfonamide shares structural similarities with other sulfonamide compounds, including:

  • N-(4-Aminophenyl)-4-fluorobenzenesulfonamide (positional isomer)

  • N-(3-Aminophenyl)-4-fluorobenzenesulfonamide;hydrochloride (salt form)

  • N-(3-amino-4-fluorophenyl)-4-fluorobenzenesulfonamide (related derivative)

The positional arrangement of the amino group significantly influences the biological activity and chemical properties of these compounds .

Industrial Applications

Pharmaceutical Applications

N-(3-aminophenyl)-4-fluorobenzenesulfonamide serves multiple roles in pharmaceutical development:

  • Intermediate in the synthesis of more complex drug candidates

  • Component in the development of sulfonamide-based pharmaceuticals

  • Research tool for medicinal chemistry programs

The compound's dual functionality (amino and fluorine groups) makes it particularly versatile for pharmaceutical applications .

Other Applications

Beyond pharmaceuticals, the compound may find applications in:

  • Development of functional materials

  • Chemical biology research tools

  • Analytical chemistry standards

These applications leverage the compound's unique structural features and reactivity patterns .

Current Research and Future Directions

Ongoing Research Areas

Current research involving N-(3-aminophenyl)-4-fluorobenzenesulfonamide and related sulfonamide compounds focuses on several key areas:

  • Development of novel anti-microbial agents to address antibiotic resistance

  • Exploration of anticancer properties through targeted inhibition mechanisms

  • Investigation of structure-activity relationships to optimize therapeutic potential

Research into sulfonamide compounds continues to yield insights that may inform the development of new applications for N-(3-aminophenyl)-4-fluorobenzenesulfonamide .

Future Research Directions

Future research directions that may further elucidate the potential of N-(3-aminophenyl)-4-fluorobenzenesulfonamide include:

  • Detailed mechanistic studies to understand its mode of action at the molecular level

  • Exploration of potential synergistic effects when combined with established therapeutic agents

  • Investigation of structure modifications to enhance specificity and potency

  • Development of targeted delivery systems to improve efficacy and reduce potential side effects

These research avenues represent promising directions for expanding our understanding of this compound's utility in various applications .

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